molecular formula C19H17F3N2O2 B4745263 N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4745263
M. Wt: 362.3 g/mol
InChI Key: XTAVWIHLGWORDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and benzoyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Difluorophenyl Group: The 3,5-difluorophenyl group is attached through a nucleophilic substitution reaction, often using a difluorophenyl halide and a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms on the phenyl and benzoyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving fluorinated compounds.

    Industry: Used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide
  • N-(3,5-difluorophenyl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide
  • N-(3,5-difluorophenyl)-1-(4-nitrobenzoyl)-3-piperidinecarboxamide

Uniqueness

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-14-5-3-12(4-6-14)19(26)24-7-1-2-13(11-24)18(25)23-17-9-15(21)8-16(22)10-17/h3-6,8-10,13H,1-2,7,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAVWIHLGWORDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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